![molecular formula C27H23F2N3O7S B15287130 ((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)
((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Baloxavir marboxil is an antiviral medication used for the treatment of influenza A and B. It was developed by Shionogi & Co., Ltd. and is marketed under the brand name Xofluza. This compound is notable for its ability to reduce the duration of flu symptoms by inhibiting a key enzyme in the influenza virus replication process .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of baloxavir marboxil involves several steps, starting from readily available raw materials. One efficient method involves the use of a sulfonate resin solid acid catalyst under microwave conditions. This method significantly reduces reaction time and improves yield. The key intermediate, racemic baloxavir, is synthesized using a sulfonate resin solid acid catalyst (HND-580) under microwave irradiation, achieving a total yield of 78% .
Industrial Production Methods: Industrial production of baloxavir marboxil typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as nucleophilic substitution, Grignard exchange, and Friedel-Crafts acylation .
化学反応の分析
Types of Reactions: Baloxavir marboxil undergoes various chemical reactions, including hydrolysis and oxidation. The compound is a prodrug that is rapidly hydrolyzed to its active form, baloxavir acid, in the small intestine, blood, and liver through the action of arylacetamide deacetylase .
Common Reagents and Conditions: Common reagents used in the synthesis of baloxavir marboxil include sulfonate resin solid acid catalysts and microwave irradiation. The hydrolysis reaction to form baloxavir acid involves enzymatic action by arylacetamide deacetylase .
Major Products: The major product formed from the hydrolysis of baloxavir marboxil is baloxavir acid, which is the active form of the drug .
科学的研究の応用
Baloxavir marboxil has several scientific research applications, particularly in the fields of medicine and virology. It is primarily used to treat influenza A and B by inhibiting the cap-dependent endonuclease activity of the influenza virus, thereby preventing viral replication . Additionally, it has been studied for its potential use in combination therapies for other viral infections, including COVID-19 .
作用機序
Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid, through hydrolysis. Baloxavir acid inhibits the endonuclease activity of the polymerase acidic (PA) protein, an enzyme in the influenza virus RNA polymerase complex. This inhibition prevents the virus from replicating by blocking the transcription of viral mRNA .
類似化合物との比較
Similar Compounds:
- Oseltamivir (Tamiflu)
- Zanamivir (Relenza)
- Peramivir (Rapivab)
Uniqueness: Baloxavir marboxil is unique among antiviral medications due to its mechanism of action. Unlike oseltamivir, zanamivir, and peramivir, which are neuraminidase inhibitors, baloxavir marboxil targets the cap-dependent endonuclease activity of the influenza virus. This unique mechanism allows it to be effective against strains of the virus that may be resistant to neuraminidase inhibitors .
特性
分子式 |
C27H23F2N3O7S |
|---|---|
分子量 |
571.6 g/mol |
IUPAC名 |
[2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3 |
InChIキー |
RZVPBGBYGMDSBG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


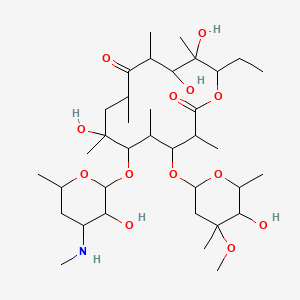
![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
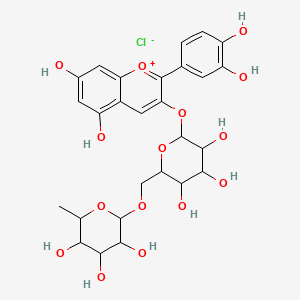
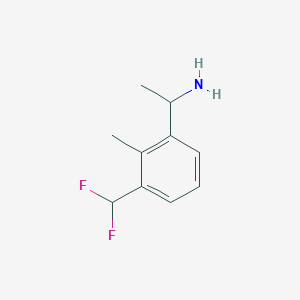
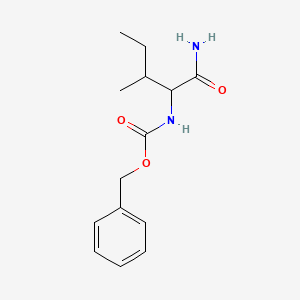

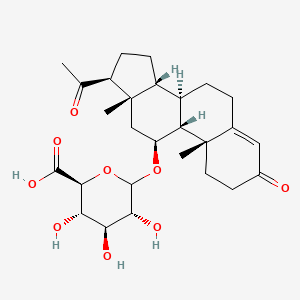
![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)
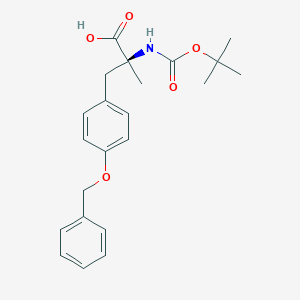
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)

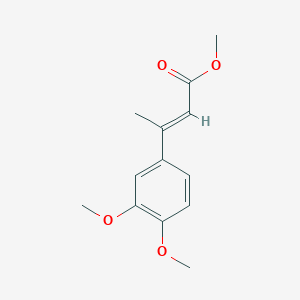

![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)
